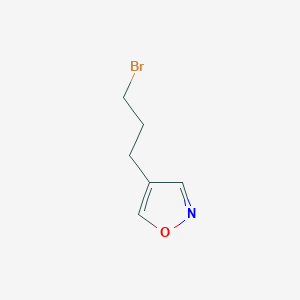

4-(3-Bromopropyl)-1,2-oxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(3-Bromopropyl)-1,2-oxazole” is likely an organic compound containing an oxazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. The “4-(3-Bromopropyl)” part suggests a bromopropyl group attached to the fourth position of the oxazole ring .

Synthesis Analysis

While specific synthesis methods for “4-(3-Bromopropyl)-1,2-oxazole” are not available, similar compounds are often synthesized through nucleophilic substitution reactions where a bromopropyl group could react with a suitable oxazole derivative .Molecular Structure Analysis

The molecular structure of “4-(3-Bromopropyl)-1,2-oxazole” would consist of an oxazole ring with a bromopropyl group attached to it. The bromine atom in the bromopropyl group is likely to be a site of reactivity .Chemical Reactions Analysis

The bromine atom in “4-(3-Bromopropyl)-1,2-oxazole” makes it a good leaving group, which means it could undergo nucleophilic substitution reactions. The oxazole ring might also participate in various reactions depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-Bromopropyl)-1,2-oxazole” would depend on its exact structure. Similar compounds are often solids at room temperature .科学的研究の応用

Antibacterial Agents

Research has shown that oxazolidinones, including those with oxazole structures, represent a promising class of antibacterial agents. Efforts have been made to improve their safety profile and antibacterial spectrum while reducing undesired side effects such as inhibition of monoamine oxidase A (MAO-A). Specifically, 1,2,3-triazoles bearing substituents like bromo or linear groups at the 4 position have been identified as good antibacterials with reduced or no activity against MAO-A, highlighting the potential for developing oxazolidinones with an improved safety profile (Reck et al., 2005).

Synthesis of Oxazole Derivatives

Innovative synthetic methods have been developed to create oxazole derivatives efficiently. One method involves a gold-catalyzed oxidation strategy to achieve a modular synthesis of 2,4-oxazole, employing a [3 + 2] annulation between a terminal alkyne and a carboxamide. This method highlights the role of bidentate ligands in tempering the reactivities of in situ-generated gold carbenes, leading to less electrophilic and more chemoselective reactions (Luo et al., 2012).

Antiprotozoal Activity

2-Amino-4-phenyloxazole derivatives have been synthesized and evaluated for their in vitro antiprotozoal activity against Giardia lamblia and Trichomonas vaginalis. Certain derivatives exhibited significant activity, with one compound showing higher antigiardial activity than the commercial drug metronidazole, suggesting the potential of oxazole derivatives in treating protozoal infections (Carballo et al., 2017).

Antimicrobial and Antitubercular Agents

A study synthesized 2-substituted-5-[isopropylthiazole] clubbed 1,2,4-triazole and 1,3,4-oxadiazole derivatives and evaluated them for antimicrobial and antitubercular activities. Some compounds exhibited promising activities against Mycobacterium tuberculosis H37Rv strain, highlighting their potential as antitubercular agents (Kumar et al., 2010).

Green Synthesis and Antioxidant Activity

Bio-Fe3O4 magnetic nanoparticles have been used to promote the green synthesis of thioxo-1,3-oxazole derivatives, demonstrating the potential of these nanoparticles in organic synthesis. Some synthesized oxazoles showed good antioxidant activity, indicating their utility in various applications including medicinal chemistry (Ghazvini et al., 2020).

Photo-Thermochemical Synthesis

The solar photo-thermochemical approach has been utilized to synthesize 4-bromo-2,5-substituted oxazoles from N-arylethylamides, showcasing an eco-friendly and efficient method for creating oxazole derivatives with potential for further functionalization (Dinda et al., 2014).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

4-(3-bromopropyl)-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNO/c7-3-1-2-6-4-8-9-5-6/h4-5H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEEYDRJNHZWOQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)CCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Bromopropyl)-1,2-oxazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methoxy-3-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B2703136.png)

![4-Phenyl-1-prop-2-enoyl-N-[(6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]piperidine-4-carboxamide](/img/structure/B2703137.png)

![2-(2-Phenyl-1,3-thiazol-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2703140.png)

![2-[Pyridin-3-ylmethyl(thiolan-2-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2703143.png)

![[4-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2703148.png)

![3,4,5-trimethoxy-N-{2-[4-(3,4,5-trimethoxybenzoyl)piperazino]ethyl}benzenecarboxamide](/img/structure/B2703149.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylthiazole-5-carboxamide](/img/structure/B2703151.png)